molecular formula C12H10N2O3 B1375159 5-(Benzyloxy)pyrazine-2-carboxylic acid CAS No. 1410093-53-6

5-(Benzyloxy)pyrazine-2-carboxylic acid

Cat. No. B1375159
CAS RN: 1410093-53-6
M. Wt: 230.22 g/mol
InChI Key: VZTKYFPCWJAPRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)pyrazine-2-carboxylic acid is C12H10N2O3, and its molecular weight is 230.22 . The InChI code is 1S/C12H10N2O3/c15-12(16)10-6-14-11(7-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis and Structural Analysis : 5-(Benzyloxy)pyrazine-2-carboxylic acid derivatives, like those related to 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, have been synthesized and characterized by various analytical techniques, indicating their potential in material science and chemical synthesis (Zhao Xiu-tai, 1992).

Chemical Transformations and Derivatives

  • Formation of Derivatives : Research on pyrazine derivatives, such as the transformation of pyrazine 2,5-dicarboxylic acid into various amino and urethane derivatives, demonstrates the versatility of pyrazine compounds in creating a range of chemically diverse products (W. Schut, H. Mager, W. Berends, 2010).

Applications in Supramolecular Chemistry

  • Supramolecular Assembly and Metal Interaction : The carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines, including derivatives of pyrazine-2-carboxylic acid, are significant in forming supramolecular structures and interacting with metal ions, indicating potential applications in nanotechnology and materials science (Lingwei Kong et al., 2012).

Biotechnological Applications

  • Bioconversion for Antituberculous Agents : 5-Hydroxypyrazine-2-carboxylic acid, a derivative, is produced through biotransformation and is a key building block in synthesizing new antituberculous agents, showing the relevance of pyrazine derivatives in pharmaceutical research (M. Wieser, K. Heinzmann, A. Kiener, 1997).

Molecular Structure and Characterization

  • Structural and Theoretical Studies : The molecular structure and characterization of pyrazine derivatives, like the experimental and theoretical analysis of benzoyl-phenyl-pyrazole-carboxylic acid derivatives, contribute to the understanding of their chemical behavior and potential applications in various fields (S. Demir et al., 2010).

properties

IUPAC Name

5-phenylmethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-6-14-11(7-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKYFPCWJAPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyrazine-2-carboxylic acid

CAS RN

1410093-53-6
Record name 5-(benzyloxy)pyrazine-2-carboxylic acid
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